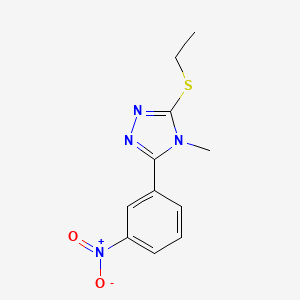![molecular formula C18H27N5O2 B5692122 2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5692122.png)
2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases.5]decan-6-one.
Mecanismo De Acción
The mechanism of action of 2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of various enzymes and signaling pathways. In cancer cells, it inhibits the activity of topoisomerase II and induces DNA damage, leading to apoptosis. In neurological disorders, it reduces oxidative stress and inflammation by inhibiting the activity of NF-κB and reducing the expression of pro-inflammatory cytokines. In infectious diseases, it inhibits the activity of bacterial and fungal enzymes, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neurological disorders, it reduces oxidative stress and inflammation, leading to neuroprotection. In infectious diseases, it has antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high purity, good yield, and broad range of scientific research applications. However, its limitations include the need for further studies to determine its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Determining the toxicity and pharmacokinetics of the compound in vivo.
2. Investigating the potential of the compound as a therapeutic agent for various cancers, neurological disorders, and infectious diseases.
3. Developing new derivatives of the compound to improve its potency and selectivity.
4. Studying the mechanism of action of the compound in more detail to identify new targets for drug development.
5. Conducting clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion
In conclusion, this compound is a novel compound with promising results in various scientific research applications. Its synthesis method has been optimized to yield a high purity product with a good yield. The compound has been shown to have potential in cancer treatment, neurological disorders, and infectious diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. The compound has various biochemical and physiological effects, and its advantages for lab experiments include its broad range of scientific research applications. Its limitations include the need for further studies to determine its toxicity and pharmacokinetics. There are several future directions for the research on this compound, including developing new derivatives and conducting clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 4-morpholinyl-2,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with 2,7-diazaspiro[4.5]decan-1-one to obtain the final product. The synthesis method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one has shown potential in various scientific research applications. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, it has been shown to have antimicrobial activity against various pathogens.
Propiedades
IUPAC Name |
2-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-2-14-12-15(21-17(20-14)22-8-10-25-11-9-22)23-7-5-18(13-23)4-3-6-19-16(18)24/h12H,2-11,13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGXLNSZMRFWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCOCC2)N3CCC4(C3)CCCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5692050.png)


![5-methyl-1'-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5692079.png)
![4,4'-[(2,4,6-trimethyl-1,3-phenylene)diimino]bis(4-oxobutanoic acid)](/img/structure/B5692086.png)

![6-[(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5692099.png)
![3-(2-oxopropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5692105.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5692123.png)
![4-[(3-methyl-3-phenylpiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5692129.png)


![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)